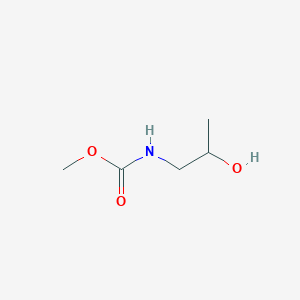

methyl (2-hydroxypropyl)carbamate

CAS No.: 92633-41-5

Cat. No.: VC7100829

Molecular Formula: C5H11NO3

Molecular Weight: 133.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92633-41-5 |

|---|---|

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.147 |

| IUPAC Name | methyl N-(2-hydroxypropyl)carbamate |

| Standard InChI | InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8) |

| Standard InChI Key | OGRXQUOJBCQAGA-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)OC)O |

Introduction

Synthesis

Methyl (2-hydroxypropyl)carbamate is synthesized via the reaction between methyl carbamate and 2-hydroxypropyl alcohol. The synthesis typically involves:

-

Reaction Conditions:

-

Temperature: C

-

Pressure: Atmospheric or slightly elevated

-

Duration: Several hours for optimal yield

-

-

Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.

Reaction Mechanism:

The hydroxyl group of 2-hydroxypropyl alcohol reacts with methyl carbamate, forming the desired product while minimizing by-products under controlled conditions.

Reactivity and Chemical Behavior

Methyl (2-hydroxypropyl)carbamate exhibits versatile reactivity due to its functional groups:

-

Nucleophilic/Electrophilic Behavior: Depending on the reaction context, it can act as either a nucleophile or an electrophile.

-

Reaction Influences:

-

pH: Acidic or basic environments can alter its reactivity.

-

Temperature: Higher temperatures may enhance reaction rates but risk decomposition.

-

Catalysts: Specific catalysts can direct reaction pathways.

-

Example Reactions:

-

Esterification: Reacts with acids to form esters.

-

Hydrolysis: Breaks down into simpler compounds under strong acidic or basic conditions.

Industrial Uses

-

Intermediate in Organic Synthesis: Used as a precursor for more complex molecules in pharmaceuticals and polymers.

-

Agricultural Chemicals: Incorporated into formulations for pesticides and herbicides due to its carbamate functionality.

Safety and Toxicity

While methyl (2-hydroxypropyl)carbamate exhibits moderate toxicity typical of carbamates, proper handling is essential:

-

Toxicological Profile:

-

Can cause irritation upon contact with skin or eyes.

-

Inhalation or ingestion may lead to mild systemic effects.

-

-

Safety Measures:

-

Use personal protective equipment (PPE).

-

Work in well-ventilated areas or fume hoods.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume